2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a benzyl group, a thioxo group, and a trifluoromethoxybenzyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the formation of the imidazolidinone core through a cyclization reaction between a suitable diamine and a carbonyl compound.
Introduction of the Thioxo Group: The thioxo group is introduced via a thiolation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Benzylation and Trifluoromethoxylation: The benzyl and trifluoromethoxybenzyl groups are introduced through nucleophilic substitution reactions, typically using benzyl halides and trifluoromethoxybenzyl halides.
Acetylation: The final step involves the acetylation of the imidazolidinone core with 4-fluoroaniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The benzyl and trifluoromethoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme mechanisms or as a potential lead compound in drug discovery. Its structural features make it a candidate for binding to specific biological targets.
Medicine
In medicinal chemistry, 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions may modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(methoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide
- 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethyl)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide
- 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)phenyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide
Uniqueness
The presence of the trifluoromethoxy group in 2-{1-benzyl-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}-N-(4-fluorophenyl)acetamide distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C26H21F4N3O3S |
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Molecular Weight |
531.5 g/mol |
IUPAC Name |
2-[1-benzyl-5-oxo-2-sulfanylidene-3-[[4-(trifluoromethoxy)phenyl]methyl]imidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C26H21F4N3O3S/c27-19-8-10-20(11-9-19)31-23(34)14-22-24(35)33(16-17-4-2-1-3-5-17)25(37)32(22)15-18-6-12-21(13-7-18)36-26(28,29)30/h1-13,22H,14-16H2,(H,31,34) |
InChI Key |
DSCYBTOYNAVQBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(N(C2=S)CC3=CC=C(C=C3)OC(F)(F)F)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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